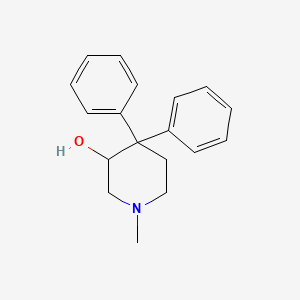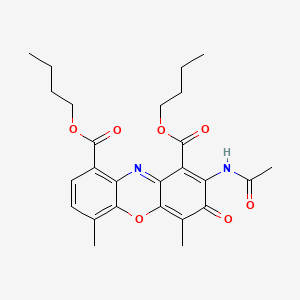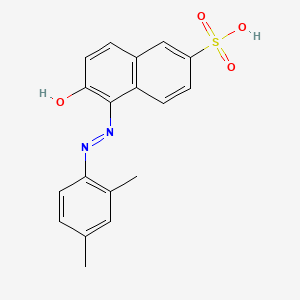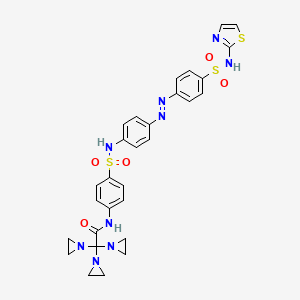
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide is a complex organic compound that features multiple functional groups, including aziridine rings, thiazole, sulfonamide, and azo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as aziridine derivatives, thiazole derivatives, and azo compounds. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include aziridine, thiazole, sulfonamide, and azo coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo groups or other reducible functionalities.
Substitution: The aziridine rings and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Wirkmechanismus
The mechanism of action of 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide depends on its specific application. For example, if used as an anticancer agent, it may interact with cellular targets such as DNA or proteins, leading to cell death. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2,2-Tris-aziridin-1-yl-N-(4-(4-(4-(thiazol-2-ylsulfamoyl)-phenylazo)-phenylsulfamoyl)-phenyl)-acetamide include other aziridine-containing compounds, thiazole derivatives, and azo compounds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
30311-49-0 |
|---|---|
Molekularformel |
C29H29N9O5S3 |
Molekulargewicht |
679.8 g/mol |
IUPAC-Name |
2,2,2-tris(aziridin-1-yl)-N-[4-[[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C29H29N9O5S3/c39-27(29(36-14-15-36,37-16-17-37)38-18-19-38)31-21-5-9-25(10-6-21)45(40,41)34-24-3-1-22(2-4-24)32-33-23-7-11-26(12-8-23)46(42,43)35-28-30-13-20-44-28/h1-13,20,34H,14-19H2,(H,30,35)(H,31,39) |
InChI-Schlüssel |
HGDCEIFGXOXKLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(N6CC6)N7CC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


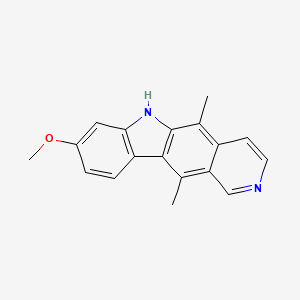
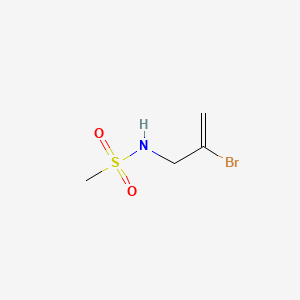

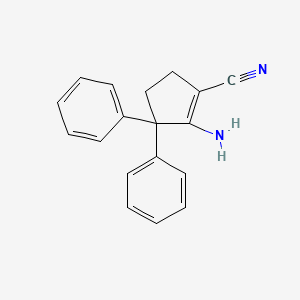
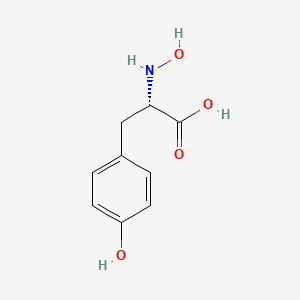
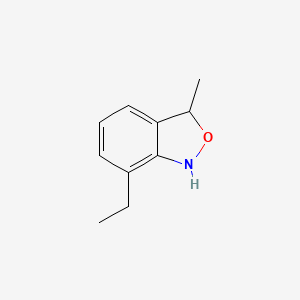
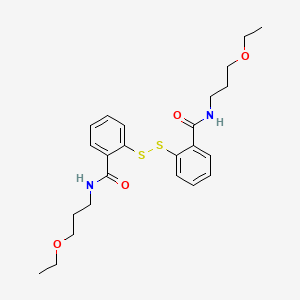

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
